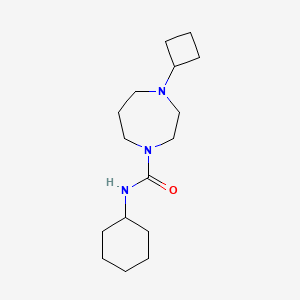![molecular formula C20H17Cl2NOS2 B2358937 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide CAS No. 251097-40-2](/img/structure/B2358937.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide” is a chemical compound with the molecular formula C20H17Cl2NOS2 . Its average mass is 422.391 Da and its monoisotopic mass is 421.012848 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom). The thiophene ring is also attached to a sulfanyl group (S) which is connected to a 2,6-dichlorobenzyl group (a benzene ring with two chlorine atoms at the 2 and 6 positions). The nitrogen atom in the carboxamide group is further attached to a 3,4-dimethylphenyl group (a benzene ring with two methyl groups at the 3 and 4 positions) .Scientific Research Applications
Crystal Structure Studies
Crystallography of Similar Compounds
Studies on compounds structurally similar to the title compound have focused on crystal structures. For instance, the crystal structure of tolylfluanid, a fungicide with a somewhat related structure, was analyzed, revealing specific angles and hydrogen bond formations (Cho, Kim, Kang, & Kim, 2014).
Synthesis and X-ray Diffraction Studies
In another study, synthesis and crystal structures of dimethyl 2,2'-bithiophenedicarboxylates were investigated, offering insights into molecular conformations (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Coordination Chemistry and Metal Complexes
Dinuclear Palladium Complexes
The reactivity of aromatic thioether compounds in forming dinuclear palladium complexes was explored, indicating potential applications in coordination chemistry (Lozan, Hunger, & Kersting, 2007).
Rhodium-Carbene Complexes
Research on metal-carbene complexes involved compounds with a sulfur component, similar to the compound of interest. These studies reveal aspects of molecular structure and reactivity relevant to catalyst design (Iwasaki et al., 1996).
Organic Synthesis and Derivatives
Synthesis of Novel Derivatives
Research into the synthesis of novel derivatives, such as 5-methyl-4-thiopyrimidine derivatives, provides insights into the chemical versatility and potential pharmacological applications of sulfur-containing compounds (Stolarczyk et al., 2018).
Synthesis of Thiophene-Containing Compounds
The creation of thiophene-containing compounds, including reactions and molecular structure optimizations, highlights the significance of such structures in medicinal chemistry and material science (Mabkhot et al., 2016).
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(3,4-dimethylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NOS2/c1-12-6-7-14(10-13(12)2)23-20(24)19-18(8-9-25-19)26-11-15-16(21)4-3-5-17(15)22/h3-10H,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPFSLAHNHOUOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=C(C=CC=C3Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)
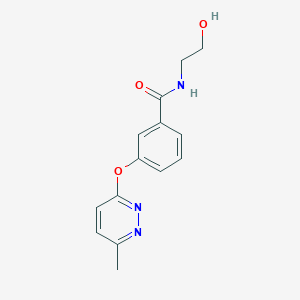
![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)
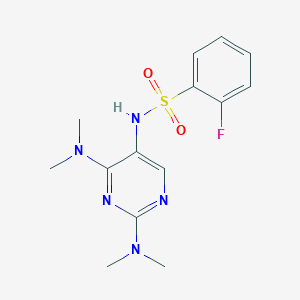
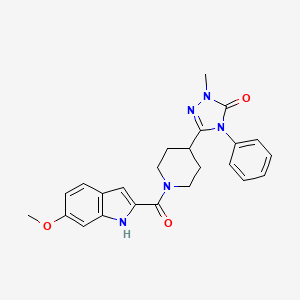

![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)
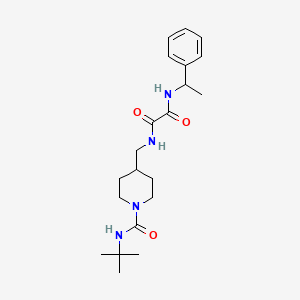


![3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358874.png)

